molecular formula C20H28O3 B1243501 periconicin A

periconicin A

Cat. No.: B1243501
M. Wt: 316.4 g/mol
InChI Key: IUXNFOSJQWRNNO-ZFOLLOEKSA-N
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Description

Periconicin A is a fusicoccane diterpene isolated from endophytic fungi of the genus Periconia . This bioactive secondary metabolite is of significant interest in natural product research due to its pronounced biological activities. Studies have demonstrated that this compound exhibits potent broad-spectrum antimicrobial properties . It shows effective inhibitory activity against a range of human mycotic agents, including the fungi Candida albicans and Trichophyton mentagrophytes , with minimum inhibitory concentrations (MIC) reported in the range of 3.12-6.25 μg/ml . In addition to its antifungal effects, this compound also displays antibacterial activity . Beyond its antimicrobial applications, this compound has been investigated for its plant growth regulatory effects. Research indicates that it can inhibit hypocotyl elongation and root growth in plants like Brassica campestris and Raphanus sativus at certain concentrations, while paradoxically stimulating root growth at lower concentrations (below 1 μg/ml) . The compound's structure, characterized by a methyl group in its cyclopentane ring, is considered crucial for its observed bioactivities . As a promising lead compound, this compound is a valuable tool for researchers exploring new antimicrobial agents and studying plant physiology.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,3R,4S,5S,7R,8E)-5-hydroxy-1,4-dimethyl-6-oxo-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-8,11-diene-8-carbaldehyde

InChI

InChI=1S/C20H28O3/c1-11(2)14-7-8-20(4)9-15-12(3)18(22)19(23)17(15)13(10-21)5-6-16(14)20/h5,10-12,15,17-18,22H,6-9H2,1-4H3/b13-5-/t12-,15+,17-,18-,20-/m0/s1

InChI Key

IUXNFOSJQWRNNO-ZFOLLOEKSA-N

Isomeric SMILES

C[C@H]1[C@H]2C[C@@]3(CCC(=C3C/C=C(\[C@@H]2C(=O)[C@H]1O)/C=O)C(C)C)C

Canonical SMILES

CC1C2CC3(CCC(=C3CC=C(C2C(=O)C1O)C=O)C(C)C)C

Synonyms

periconicin A

Origin of Product

United States

Chemical Reactions Analysis

Structural Elucidation and Key Features

Periconicin A (C<sub>20</sub>H<sub>30</sub>O<sub>5</sub>) features a dicyclopenta[a,d]cyclooctane ring system, a hallmark of fusicoccanes. Key spectroscopic data include:

Spectroscopic Technique Key Findings
1D/2D NMRConfirmed connectivity via <sup>1</sup>H-<sup>1</sup>H COSY, HMBC, and NOESY correlations .
HREIMSMolecular ion peak at m/z 350.2453 [M+H]<sup>+</sup>, confirming molecular formula .
ECD SpectroscopyAbsolute configuration determined as 1R,4R,6S,7S via Cotton effects at 203 nm and 228 nm .

Biosynthetic Pathways and Key Reactions

This compound is derived from the mevalonate pathway, with proposed biosynthetic steps involving:

2.1. Cyclization and Rearrangement

  • Precursor : Geranylgeranyl pyrophosphate (GGPP) undergoes cyclization via fusicoccadiene synthase to form the tricyclic core .

  • Oxidative Modifications : Sequential oxidation by cytochrome P450 enzymes introduces hydroxyl groups at C-3 and C-7 .

2.2. Lactonization

  • Intramolecular esterification between C-15 hydroxyl and C-19 carboxyl groups forms the δ-lactone ring, critical for bioactivity .

2.3. Post-Cyclization Reactions

  • Methylation : SAM-dependent methylation at C-18 enhances hydrophobicity .

  • Epoxidation : Proposed epoxide formation at C-8/C-9 via oxidative coupling, though intermediates remain unisolated .

3.1. Acid-Catalyzed Rearrangements

  • Under acidic conditions, the δ-lactone ring undergoes hydrolysis to yield a seco-acid derivative, which can re-cyclize under basic conditions .

3.2. Oxidation Reactions

  • Treatment with Jones reagent oxidizes secondary alcohols (e.g., C-3) to ketones, altering bioactivity .

3.3. Biotransformation

  • Microbial metabolism by Aspergillus niger introduces hydroxyl groups at C-12, forming a less cytotoxic analog .

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity
This compoundC-18 methyl, δ-lactoneStable lactone; moderate cytotoxicity .
Periconicin BC-19 hydroxyl, no lactoneHigher solubility; reduced bioactivity .
Fusicoccin AAdditional C-16 glycosylationEnhanced binding to plant 14-3-3 proteins .

Q & A

Q. What are the primary natural sources of periconicin A, and what methodologies are recommended for its extraction and initial characterization?

this compound is commonly isolated from fungal species within the Periconia genus. For extraction, researchers typically employ solvent-based techniques (e.g., ethyl acetate or methanol) followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). Initial characterization involves spectroscopic methods:

  • UV-Vis spectroscopy for conjugated double-bond analysis.
  • NMR (1H, 13C, and 2D experiments) for structural elucidation.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Antioxidant potential : DPPH radical scavenging assay.
    Ensure proper controls (e.g., solvent-only and positive controls like doxorubicin for cytotoxicity) to validate results .

Q. How can researchers address conflicting data in this compound’s reported bioactivity across studies?

Contradictions often arise from variations in experimental conditions. To resolve these:

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays.
  • Validate purity : Confirm compound identity via ≥95% HPLC purity and spectral matching with literature.
  • Replicate studies : Cross-test in independent labs using shared samples .

Advanced Research Questions

Q. How can the PICO(T) framework be applied to design a mechanistic study on this compound’s anticancer effects?

Example PICO(T) Question :

  • P opulation: Human colorectal cancer cells (HCT-116).
  • I ntervention: this compound at IC50 concentration.
  • C omparison: Untreated cells vs. 5-fluorouracil (standard chemotherapeutic).
  • O utcome: Apoptosis induction (measured via Annexin V/PI staining).
  • T ime: 48-hour exposure.
    This framework ensures clarity in hypothesis testing and comparability with existing literature .

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?

Key considerations:

  • Retrosynthetic analysis : Identify modular intermediates (e.g., polyketide synthase-derived fragments).
  • Catalytic asymmetric synthesis : Use chiral catalysts for stereocenter formation.
  • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME).
    Recent studies achieved 22% yield via Suzuki-Miyaura coupling for aryl-aryl bond formation .

Q. How should researchers design a pharmacokinetic study for this compound to evaluate oral bioavailability?

Methodological steps:

Animal model : Sprague-Dawley rats (n=6/group).

Dosing : Single oral (50 mg/kg) vs. intravenous (10 mg/kg) administration.

Sampling : Plasma collected at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

Analytical method : LC-MS/MS for quantitation (LOQ: 1 ng/mL).

Data analysis : Non-compartmental modeling (WinNonlin) to calculate AUC, Cmax, t1/2 .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • IC50 calculation : Four-parameter logistic curve with 95% confidence intervals.
  • Multiple comparisons : Adjust p-values via Tukey’s HSD test to control Type I errors .

Q. How can researchers ensure reproducibility in this compound’s spectroscopic characterization?

Follow NIH preclinical guidelines :

  • NMR : Report solvent, temperature, and referencing standard (e.g., TMS).
  • HRMS : Include calibration method (internal/external) and resolution (≥30,000).
  • Data deposition : Upload raw spectra to public repositories (e.g., Zenodo) .

Table 1: Comparative Bioactivity of this compound Across Studies

StudyTarget Organism/Cell LineIC50/MIC (μg/mL)Key Methodological NotesReference
A (2023)Staphylococcus aureus8.2Broth microdilution (CLSI M07-A10)
B (2024)HeLa cells12.5MTT assay, 48h exposure
C (2024)DPPH scavenging35.0EC50 at 30 min incubation

Q. Key Recommendations for Researchers :

  • Use PICO(T) to structure hypothesis-driven studies .
  • Adhere to NIH guidelines for experimental reproducibility .
  • Address data contradictions through protocol standardization and independent validation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
periconicin A
Reactant of Route 2
periconicin A

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